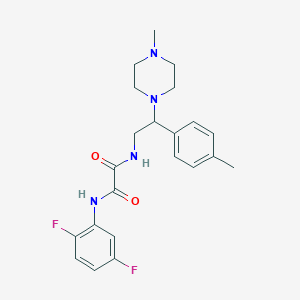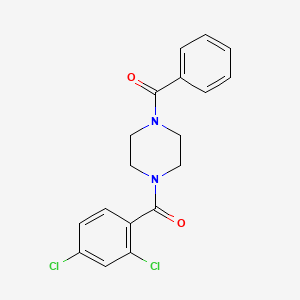![molecular formula C18H23N3OS B2809015 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one CAS No. 2319808-63-2](/img/structure/B2809015.png)
1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one" is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial processes. Its unique structure, featuring a bicyclic octane core, a pyrazole moiety, and a thiophene substituent, makes it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic routes and reaction conditions: The synthesis of this compound typically involves multi-step organic synthesis techniques. A common approach includes the construction of the bicyclic octane core followed by the introduction of the pyrazole and thiophene groups. Key steps may involve cyclization reactions, nucleophilic substitutions, and oxidative additions. Reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial production methods: Industrial-scale production might employ more efficient and scalable methods, possibly utilizing flow chemistry or batch processing techniques. Optimization of reaction conditions to enhance yield and reduce by-products is crucial in industrial settings.
Analyse Chemischer Reaktionen
Types of reactions it undergoes: 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one can undergo various types of reactions, including oxidation, reduction, and substitution reactions.
Common reagents and conditions used in these reactions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide may be used under controlled conditions to oxidize specific functional groups.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the compound, especially targeting carbonyl groups.
Substitution: Nucleophilic or electrophilic substitutions can occur in the presence of appropriate reagents, for instance, halogenating agents for halogenation reactions or alkyl halides for alkylation.
Major products formed from these reactions: The products formed depend on the specific reaction pathway chosen. For example, oxidation may yield oxidized derivatives, while reduction could result in the formation of alcohols or amines. Substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is of interest for its potential reactivity and as a building block for more complex molecules. It can be used in the synthesis of new organic compounds with desirable properties.
Biology: Its structural motifs, such as the pyrazole and thiophene rings, are known to interact with biological targets, making it a candidate for biological studies and drug development.
Medicine: Due to its complex structure, this compound may exhibit pharmacological activity and could be investigated as a potential therapeutic agent for various conditions.
Industry: In industrial applications, its unique chemical properties might be utilized in the development of advanced materials, catalysts, or as intermediates in chemical manufacturing processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. The presence of the pyrazole and thiophene groups suggests that it could interact with proteins, enzymes, or receptors, modulating their activity. The bicyclic octane core may influence the compound's binding affinity and specificity. Pathways involved could include signal transduction, enzyme inhibition, or receptor activation.
Vergleich Mit ähnlichen Verbindungen
3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane derivatives
Thiophene-substituted propanones
Bicyclic octane derivatives with various functional groups
Exploring these similarities helps highlight the unique potential and versatility of the compound in scientific research and practical applications.
Eigenschaften
IUPAC Name |
3-(3-methylthiophen-2-yl)-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-13-7-10-23-17(13)5-6-18(22)21-14-3-4-15(21)12-16(11-14)20-9-2-8-19-20/h2,7-10,14-16H,3-6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJHDWQGQTVWLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)N2C3CCC2CC(C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-(methoxymethyl)-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B2808937.png)
![8-(3-chloro-4-methylbenzenesulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2808942.png)
![[(3-Bromophenyl)carbamoyl]methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2808943.png)



![2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2808948.png)
![9-benzyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2808949.png)

![4-N-benzyl-1-methyl-6-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2808951.png)


![1-(4-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2808954.png)
